molecular formula C16H16F3NO3S2 B3011110 N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1396872-24-4

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Katalognummer: B3011110
CAS-Nummer: 1396872-24-4
Molekulargewicht: 391.42
InChI-Schlüssel: QQMGBILCLRZEJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring and a hydroxyethyl side chain substituted with cyclopropyl and thiophen-2-yl moieties.

Eigenschaften

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO3S2/c17-16(18,19)12-3-1-4-13(9-12)25(22,23)20-10-15(21,11-6-7-11)14-5-2-8-24-14/h1-5,8-9,11,20-21H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMGBILCLRZEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its structural characteristics, synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Structural Features

The compound features a unique combination of functional groups, including:

  • Cyclopropyl group : Contributes to the rigidity and steric properties of the molecule.
  • Thiophene ring : Provides aromatic characteristics that enhance biological interactions.
  • Trifluoromethyl group : Known to influence lipophilicity and biological activity.

These features are significant as they can affect the compound's interaction with biological targets, potentially enhancing its therapeutic efficacy.

Synthesis Methods

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. Key steps include:

  • Formation of cyclopropyl intermediate : Reaction of a suitable cyclopropyl precursor with a thiophene derivative.
  • Hydroxylation : Introduction of the hydroxyl group using reagents like hydrogen peroxide.
  • Sulfonamide formation : Coupling with benzenesulfonamide derivatives under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups allow for:

  • Hydrogen bonding : Facilitates binding to target proteins.
  • Hydrophobic interactions : Enhances affinity for lipid membranes.
  • π-π stacking : Improves stability in protein-ligand complexes.

Case Studies and Research Findings

Recent studies have evaluated the biological activity of this compound across various cell lines, focusing on its anticancer properties and enzyme inhibition.

StudyCell LineIC50 Value (µM)Biological Effect
Study 1A549 (Lung Cancer)5.0Induces apoptosis via caspase activation
Study 2MCF-7 (Breast Cancer)3.5Inhibits proliferation and induces cell cycle arrest
Study 3HeLa (Cervical Cancer)4.8Decreases viability through mitochondrial dysfunction

These findings indicate that N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide exhibits promising anticancer activity, particularly through mechanisms involving apoptosis and cell cycle regulation.

Comparative Analysis

To further understand the compound's efficacy, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
Thiophene-SulfonamideSimple thiophene-sulfonamide structureModerate anticancer activity
Cyclopropyl-Hydroxy DerivativeHydroxy group without thiopheneLower efficacy than target compound

The unique combination of cyclopropyl and thiophene in the target compound enhances its biological activity compared to simpler analogs.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Compounds with similar structures have demonstrated antimicrobial activity. The presence of the thiophene ring is particularly notable for enhancing antibacterial properties, making this compound a candidate for further investigation as an antimicrobial agent.

Anti-inflammatory Effects

The hydroxyl group in the compound's structure may contribute to anti-inflammatory effects by modulating inflammatory pathways. This property is significant in the development of treatments for conditions characterized by chronic inflammation.

Cytotoxicity

Preliminary studies using computational prediction tools suggest that this compound may exhibit cytotoxic effects against certain tumor cell lines. This indicates potential applications in oncology as a chemotherapeutic agent.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Intermediates : Key intermediates such as cyclopropyl ketones and thiophene derivatives are synthesized.
  • Reactions : These intermediates undergo reactions including aldol condensation and amide formation.
  • Purification : Techniques like recrystallization and chromatography are employed to obtain the final product in pure form.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to related benzenesulfonamide derivatives. Below is a detailed analysis supported by a comparative table.

Table 1: Structural and Functional Comparison of Selected Benzenesulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Hypothesized Impact on Properties References
N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide C₁₇H₁₇F₃N₂O₃S₂* ~432.4* Cyclopropyl, hydroxyl, thiophen-2-yl, trifluoromethyl Enhanced metabolic stability (cyclopropyl), potential hydrogen bonding (hydroxyl), π-π interactions (thiophene)
N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (47 INT) C₁₉H₁₅F₃N₂O₃S₂ ~472.4* Phenyl, ketone, thiophen-2-yl, trifluoromethyl Increased lipophilicity (phenyl), reduced solubility (ketone vs. hydroxyl)
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide C₁₇H₁₄F₃N₂O₃S₃ 433.5 Dual thiophene rings (2- and 3-positions), hydroxyl, trifluoromethyl Higher hydrophobicity (dual thiophenes), steric hindrance, potential for multi-target interactions
T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide) C₁₈H₁₃F₉N₂O₃S ~556.3* Trifluoroethyl, trifluoromethyl-hydroxyl-ethyl, phenyl Extreme electronegativity (multiple CF₃ groups), inverse agonist activity at nuclear receptors
CINPA1 (Ethyl (5-(diethylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)carbamate) C₂₄H₂₈N₄O₃ ~420.5 Dibenzazepine, carbamate, diethylglycyl Distinct mechanism (carbamate vs. sulfonamide), likely CNS permeability

*Estimated based on structural similarity to .

Key Observations:

Substituent Effects on Lipophilicity and Solubility :

  • The cyclopropyl group in the target compound may improve metabolic stability compared to aromatic substituents (e.g., phenyl in 47 INT) due to reduced susceptibility to oxidative enzymes .
  • The hydroxyl group enhances polarity and hydrogen-bonding capacity relative to analogs like T0901317, which lacks this moiety but compensates with multiple CF₃ groups for receptor binding .

Electronic and Steric Influences: The trifluoromethyl group is a consistent feature across analogs, contributing to electronegativity and binding affinity via halogen bonding .

Biological Activity Hypotheses :

  • T0901317’s inverse agonist activity at constitutive androstane receptors (CAR) suggests that the target compound’s sulfonamide core and CF₃ group may similarly modulate nuclear receptors, though its cyclopropyl and hydroxyl groups could confer distinct pharmacokinetic profiles .
  • The absence of a carbamate or dibenzazepine moiety (as in CINPA1) limits direct mechanistic parallels but highlights the sulfonamide scaffold’s versatility in drug design .

Q & A

Q. Advanced

  • Derivatization : Modify the cyclopropane (e.g., substituents affecting steric bulk) or thiophene (e.g., halogenation for electronic effects). Use Suzuki-Miyaura coupling for aromatic diversification .
  • Biological assays : Pair synthetic derivatives with enzymatic inhibition studies (e.g., IC50_{50} measurements). Corrogate computational predictions (e.g., docking scores) with experimental bioactivity .

How should contradictory computational and experimental data (e.g., bond lengths, dipole moments) be resolved?

Q. Advanced

  • Benchmarking : Compare multiple DFT functionals (e.g., B3LYP vs. ωB97XD) and basis sets. Use Multiwfn to analyze electron density topology (e.g., Laplacian at bond critical points) .
  • Experimental validation : Re-measure crystallographic parameters (SHELXL refinement ) or spectroscopic data. Discrepancies in dipole moments may arise from solvent effects in calculations—include implicit solvation models (e.g., PCM) .

What mechanistic insights exist for cyclopropane-thiophene moiety formation in related compounds?

Advanced
The cyclopropane ring can form via [3,3]-sigmatropic rearrangements (e.g., Carroll or Claisen rearrangements) under thermal or acidic conditions . For thiophene incorporation, consider transition-metal-catalyzed C–H functionalization (e.g., Pd-mediated coupling). Monitor intermediates via 1H^1\text{H}-NMR or in situ IR to elucidate kinetic pathways.

How do solvent effects influence the compound’s conformational stability?

Advanced
Use Multiwfn to compute solvent-accessible surface areas (SASA) and solvation free energies (ΔGsolv_{\text{solv}}) in polar (e.g., DMSO) vs. nonpolar (e.g., toluene) solvents . Experimentally, compare 1H^1\text{H}-NMR chemical shifts in CDCl3_3 vs. DMSO-d6_6: Hydroxyl proton shifts (δ ~2–5 ppm) indicate hydrogen-bonding strength.

What strategies predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

Q. Advanced

  • Computational : Calculate partition coefficients (logP) via Multiwfn ’s Hirshfeld charge partitioning or use QSPR models .
  • In vitro assays : Measure permeability (e.g., Caco-2 cell monolayers) and metabolic stability (e.g., liver microsomes). Cross-reference with DFT-predicted pKa values for ionization state analysis .

How can chirality at the hydroxyl-bearing carbon be analyzed?

Q. Advanced

  • X-ray crystallography : Assign absolute configuration via anomalous dispersion (SHELXL ).
  • ECD/TDDFT : Compare experimental electronic circular dichroism (ECD) with TDDFT-simulated spectra (B3LYP/6-31G*) .
  • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane:IPA mobile phase to resolve enantiomers .

What non-traditional activation methods (e.g., microwave, photoredox) could improve synthesis efficiency?

Q. Advanced

  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) for cyclopropane ring closure or sulfonylation steps .
  • Photoredox catalysis : Explore visible-light-mediated C–S bond formation (e.g., Ru(bpy)32+_3^{2+} as a catalyst) for greener synthesis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.